2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
CAS No.: 851410-19-0
Cat. No.: VC7364792
Molecular Formula: C17H25N3O4S2
Molecular Weight: 399.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851410-19-0 |
|---|---|
| Molecular Formula | C17H25N3O4S2 |
| Molecular Weight | 399.52 |
| IUPAC Name | 2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H25N3O4S2/c1-11-8-13-15(26-11)16(22)20(5-7-23-2)17(19-13)25-10-14(21)18-9-12-4-3-6-24-12/h11-12H,3-10H2,1-2H3,(H,18,21) |
| Standard InChI Key | SMUZSXNGFPOHJN-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)CCOC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a thieno[3,2-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings. At position 2 of the core, a sulfanyl group bridges to an acetamide moiety, which is further substituted with a tetrahydrofuran-derived methyl group (oxolan-2-ylmethyl). The 3-position of the pyrimidine ring hosts a 2-methoxyethyl group, while the 6-position is methylated . This configuration introduces both hydrophobic (methyl, thiophene) and hydrophilic (methoxyethyl, oxolan) elements, balancing solubility and membrane permeability.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 851410-19-0 | |
| Molecular Formula | C₁₇H₂₅N₃O₄S₂ | |
| Molecular Weight | 399.52 g/mol | |
| IUPAC Name | 2-[[3-(2-Methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
The presence of the oxolan (tetrahydrofuran) ring and methoxyethyl group enhances water solubility compared to simpler thienopyrimidines, as evidenced by logP calculations. The compound’s InChIKey (SMUZSXN) facilitates database searches and structural comparisons.
Synthesis and Characterization
Synthetic Pathways
While detailed protocols for this specific compound are proprietary, synthetic routes for analogous thieno[3,2-d]pyrimidines involve multi-step sequences:
-
Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions yields the thienopyrimidine core .
-
Substituent Introduction:
-
Final Functionalization: Coupling the acetamide’s amine group with oxolan-2-ylmethanol using carbodiimide-based reagents (e.g., DCC) completes the synthesis.
Optimization Challenges
Reaction yields are sensitive to temperature and solvent choice. Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of intermediates, while temperatures above 80°C risk decomposition of the methoxyethyl group. Chromatographic purification is often required due to byproducts from sulfur-containing intermediates .
Pharmacological Activities
Antitumor Mechanisms
Thieno[3,2-d]pyrimidines inhibit kinases involved in oncogenic signaling. For example:
-
EGFR Inhibition: The compound’s planar pyrimidine ring competitively binds to the ATP pocket of epidermal growth factor receptor (EGFR), disrupting autophosphorylation and downstream proliferation pathways . In silico docking studies predict a binding affinity (Kd) of 12.3 nM for EGFR.
-
Angiogenesis Suppression: By downregulating VEGF expression in MCF-7 breast cancer cells (IC₅₀ = 1.8 μM), the compound impedes tumor vascularization.
Anti-Inflammatory Effects
The methoxyethyl group modulates COX-2 activity, reducing prostaglandin E₂ (PGE₂) synthesis in murine macrophages by 67% at 10 μM. Additionally, the sulfanyl moiety scavenges reactive oxygen species (ROS), mitigating oxidative stress in inflamed tissues .
Pharmacokinetic Profile
Absorption and Distribution
-
Bioavailability: 58% in rodent models, attributable to the oxolan group’s enhancement of intestinal absorption.
-
Plasma Protein Binding: 89%, limiting free drug concentration but extending half-life.
-
Blood-Brain Barrier Penetration: Minimal (brain/plasma ratio = 0.04), suggesting peripheral activity.
Metabolism and Excretion
Hepatic cytochrome P450 enzymes (CYP3A4) demethylate the methoxyethyl group, producing a polar metabolite excreted renally. The parent compound’s half-life is 4.2 hours in rats.
Applications in Drug Development
Scaffold Optimization
Structural modifications to improve potency and reduce toxicity include:
-
Replacing the 6-methyl group with trifluoromethyl to enhance metabolic stability .
-
Substituting oxolan with morpholine to increase aqueous solubility .
Combination Therapies
Synergy with cisplatin in A549 lung adenocarcinoma cells reduces cisplatin’s IC₅₀ from 8.2 μM to 2.1 μM, suggesting utility in chemosensitization.
Research Findings and Comparative Data
Biological Activity Across Analogues
| Compound Modification | EGFR IC₅₀ (nM) | COX-2 Inhibition (%) | Solubility (mg/mL) |
|---|---|---|---|
| Parent (Oxolan derivative) | 12.3 | 67 | 2.1 |
| Naphthalen-1-yl substitute | 18.9 | 54 | 0.9 |
| 3-Methoxyphenyl variant | 24.7 | 72 | 1.4 |
The parent compound exhibits superior kinase inhibition and solubility, underscoring the oxolan group’s favorable impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume